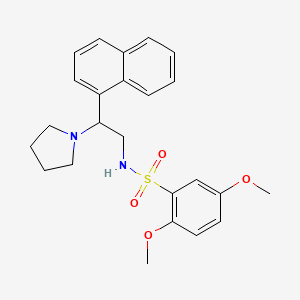

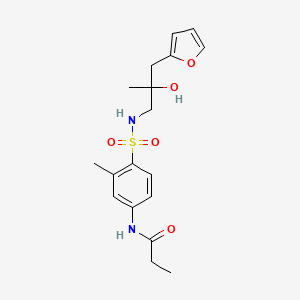

![molecular formula C15H10Cl2N2OS2 B2646686 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896026-50-9](/img/structure/B2646686.png)

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

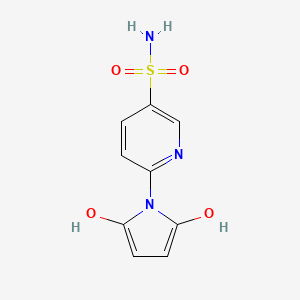

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

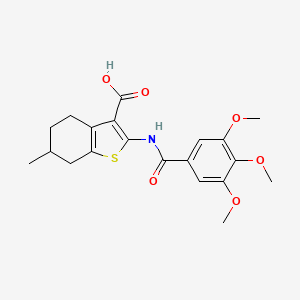

A study by Tiwari et al. (2017) involved the microwave-assisted synthesis of novel compounds with a thiadiazole scaffold and benzamide groups, showing significant anticancer activity against various human cancer cell lines. This research highlights the potential of these compounds in cancer therapy development (Tiwari et al., 2017).

Supramolecular Gelators and Non-Covalent Interactions

Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. This study emphasizes the role of methyl functionality and S⋯O interaction in gelation, contributing to the understanding of supramolecular assemblies (Yadav & Ballabh, 2020).

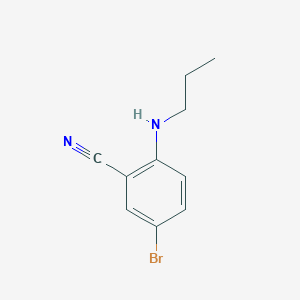

Antiallergy Activity of N-(4-substituted-thiazolyl)oxamic Acid Derivatives

Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, showing potent antiallergy activity in the rat PCA model. This highlights the therapeutic potential of such compounds in allergy treatment (Hargrave et al., 1983).

Synthetic Approaches to Thiazolopyridines and Benzothiazoles

Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines via TEMPO-catalyzed electrolytic C–H thiolation. This innovative synthetic method could be beneficial for developing pharmaceuticals and organic materials (Qian et al., 2017).

Synthesis and Anticancer Evaluation of Benzimidazole–Thiazole Derivatives

Nofal et al. (2014) synthesized a series of benzimidazole–thiazole derivatives and evaluated their anticancer activity, demonstrating significant efficacy against HepG2 and PC12 cancer cell lines. This work contributes to the development of new anticancer agents (Nofal et al., 2014).

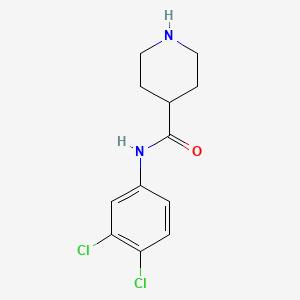

Thiazolides as Anti-Infective Drugs

Hemphill, Müller, and Müller (2012) reviewed the broad spectrum of activities of thiazolides, including nitazoxanide, against a wide range of infections and proliferating mammalian cells. The review showcases the versatility of thiazolides as a novel class of anti-infective drugs (Hemphill, Müller, & Müller, 2012).

Eigenschaften

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS2/c1-21-11-5-3-2-4-8(11)14(20)19-15-18-12-9(16)6-7-10(17)13(12)22-15/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOMJNLDULORKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenethylurea](/img/structure/B2646605.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2646606.png)

![2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride](/img/structure/B2646608.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2646610.png)

![1-N-Boc-{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid pinacol ester](/img/structure/B2646621.png)